molecular formula C23H27N5O5 B2789132 3-(4-methoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1189476-70-7

3-(4-methoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2789132
CAS RN: 1189476-70-7
M. Wt: 453.499
InChI Key: ARDMWTMCWDLUMB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a methoxyphenyl group, a methylated oxadiazole ring, and a thienopyrimidinone ring. These structural features suggest that it could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core, with additional substituents providing complexity and potentially influencing its properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups and the electron-rich nature of the thienopyrimidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy and oxadiazole groups could influence its polarity and solubility .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of this compound are bacterial strains such as Escherichia coli and Bacillus subtilis . These bacteria are common pathogens that can cause various infections in humans.

Mode of Action

The compound interacts with its bacterial targets by inhibiting their biofilm formation . Biofilms are communities of bacteria that are embedded in a self-produced matrix of extracellular polymeric substances. They are a major concern in clinical settings due to their increased resistance to antibiotics and immune responses.

Biochemical Pathways

The compound affects the biochemical pathways involved in bacterial biofilm formation . By inhibiting these pathways, it prevents the bacteria from forming biofilms, thereby making them more susceptible to antibiotic treatment and immune responses.

Pharmacokinetics

Similar compounds with sulfonamide and benzodioxane fragments have been shown to be absorbed from the gastrointestinal tract and metabolized in the liver . The inactive compounds are then excreted through bile or feces .

Result of Action

The result of the compound’s action is the inhibition of bacterial biofilm growth. In particular, it has been shown to inhibit 60.04% of B. subtilis biofilm growth . This makes the bacteria more susceptible to treatment and can help in the management of bacterial infections.

Future Directions

The study of this compound could provide valuable insights into the properties and potential applications of thienopyrimidines and related compounds .

properties

IUPAC Name

N-butyl-2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-6,8-dimethyl-1-oxopyrrolo[1,2-d][1,2,4]triazine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O5/c1-4-5-8-24-22(30)20-14(2)21-23(31)28(25-13-27(21)15(20)3)12-19(29)26-16-6-7-17-18(11-16)33-10-9-32-17/h6-7,11,13H,4-5,8-10,12H2,1-3H3,(H,24,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDMWTMCWDLUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(N2C=NN(C(=O)C2=C1C)CC(=O)NC3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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